molecular formula C11H11BrFNO B3142942 4-Bromo-N-cyclopropylmethyl-3-fluorobenzamide CAS No. 515135-58-7

4-Bromo-N-cyclopropylmethyl-3-fluorobenzamide

Cat. No.: B3142942
CAS No.: 515135-58-7
M. Wt: 272.11 g/mol
InChI Key: IHPRNFONJPGMPS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopropylmethyl-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

  • 4-Bromo-N-methyl-3-fluorobenzamide
  • 4-Bromo-N-cyclopropylmethyl-2-fluorobenzamide
  • 4-Bromo-N-cyclopropylmethyl-3-chlorobenzamide

Uniqueness: 4-Bromo-N-cyclopropylmethyl-3-fluorobenzamide is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring and the presence of the cyclopropylmethyl group attached to the nitrogen atom. These structural features contribute to its distinct chemical and biological properties .

Biological Activity

4-Bromo-N-cyclopropylmethyl-3-fluorobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound, identified by its CAS number 515135-58-7, features a bromine atom and a fluorine atom attached to a benzamide structure, which may influence its interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12BrFN Molecular Formula \text{C}_{12}\text{H}_{12}\text{BrF}\text{N}\quad \text{ Molecular Formula }

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of antimicrobial and antiproliferative effects. These activities are critical for developing therapeutic agents against several diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant bacterial strains. The presence of halogens (bromine and fluorine) in its structure is known to enhance antimicrobial activity due to their ability to disrupt microbial cell membranes.

Antiproliferative Effects

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. This antiproliferative effect is likely mediated through mechanisms involving cell cycle arrest and apoptosis induction.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. These interactions may include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It could influence key signaling pathways that regulate cell growth and apoptosis, such as the MAPK/ERK pathway.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study conducted on various derivatives of benzamides, including this compound, showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant antimicrobial activity compared to standard antibiotics .
  • Anticancer Activity :
    • In a series of experiments involving human cancer cell lines (e.g., breast cancer and leukemia), the compound demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects. Mechanistic studies suggested that the compound induces apoptosis through caspase activation .
  • Pharmacokinetics and Toxicology :
    • Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments revealed no significant adverse effects at therapeutic doses in animal models .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundBromine and Fluorine substitutionsAntimicrobial, Antiproliferative
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamidePyrazole ring with chloroacetamideAntimicrobial
N-(2-Aminophenyl)acetamideBasic amide structureAnticancer

Properties

IUPAC Name

4-bromo-N-(cyclopropylmethyl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-9-4-3-8(5-10(9)13)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPRNFONJPGMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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